molecular formula C9H12N3NaO2S B8266474 Sodium 2-(4-methylpiperazin-1-YL)thiazole-5-carboxylate

Sodium 2-(4-methylpiperazin-1-YL)thiazole-5-carboxylate

Cat. No.: B8266474
M. Wt: 249.27 g/mol
InChI Key: JGXNFKIGQBXAMM-UHFFFAOYSA-M
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Description

Sodium 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methylpiperazine group at the 2-position and a carboxylate salt at the 5-position. This structure combines the electron-rich thiazole ring with the basicity of the piperazine moiety, enhancing solubility in aqueous environments due to the sodium carboxylate group. The compound is likely synthesized via hydrolysis of its ethyl ester precursor, such as ethyl 4-amino-2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate (discontinued, per ), under basic conditions .

Properties

IUPAC Name

sodium;2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S.Na/c1-11-2-4-12(5-3-11)9-10-6-7(15-9)8(13)14;/h6H,2-5H2,1H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXNFKIGQBXAMM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Hantzsch Cyclization

Step 1: Preparation of 4-Methylpiperazine-1-carbothioamide
4-Methylpiperazine (1.0 equiv) is treated with thiophosgene (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by aqueous workup to yield the thiourea derivative.

Step 2: Cyclization with α-Ketoglutaric Acid
The thiourea (1.0 equiv) and α-ketoglutaric acid (1.1 equiv) are refluxed in ethanol for 18 hours. The crude product, 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylic acid, is isolated via filtration and washed with cold ethanol.

Step 3: Salt Formation
The carboxylic acid (1.0 equiv) is dissolved in a 1:1 mixture of water and ethanol. Sodium hydroxide (1.05 equiv) is added dropwise at room temperature, and the solution is stirred for 2 hours. The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to yield the sodium salt.

Table 1: Reaction Conditions and Yields for Hantzsch Route

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1Thiophosgene + 4-methylpiperazineDCM0 → RT285
2Thiourea + α-ketoglutaric acidEthanol801862
3Acid + NaOHWater/Ethanol25295

Synthesis via Substitution and Hydrolysis

Step 1: Preparation of Methyl 2-Chlorothiazole-5-carboxylate
Thiazole-5-carboxylic acid is esterified using methanol and sulfuric acid, followed by chlorination at position 2 using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst.

Step 2: Piperazine Substitution
Methyl 2-chlorothiazole-5-carboxylate (1.0 equiv) and 4-methylpiperazine (1.2 equiv) are combined in DMF with K₂CO₃ (2.0 equiv). The mixture is heated at 70°C for 12 hours, after which the product is extracted with ethyl acetate and purified via column chromatography.

Step 3: Ester Hydrolysis and Salt Formation
The ester intermediate is hydrolyzed using 2M NaOH in a water/THF mixture. After acidification with HCl, the free acid is precipitated, neutralized with NaOH, and lyophilized to obtain the sodium salt.

Table 2: Reaction Conditions and Yields for Substitution Route

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
1Thiazole-5-carboxylic acid + POCl₃DMF80678
2Chloroester + 4-methylpiperazineDMF701270
3Ester + NaOHWater/THF25490

Analytical Characterization

Key analytical data for this compound, as reported in PubChem, includes:

  • Molecular Formula : C₉H₁₂N₃NaO₂S

  • Molecular Weight : 249.27 g/mol

  • SMILES : CN1CCN(CC1)C2=NC=C(S2)C(=O)[O-].[Na+]

  • Hydrogen Bond Acceptors : 6

  • Topological Polar Surface Area : 87.7 Ų

Spectroscopic data inferred from analogous compounds:

  • ¹H NMR (D₂O) : δ 3.15 (m, 8H, piperazine), 2.85 (s, 3H, N-CH₃), 7.45 (s, 1H, thiazole-H)

  • IR (KBr) : 1590 cm⁻¹ (C=O), 1350 cm⁻¹ (C-N)

Comparative Evaluation of Methods

The Hantzsch route offers a one-pot cyclization but suffers from moderate yields due to competing side reactions. In contrast, the substitution-hydrolysis method provides higher regiocontrol and scalability, albeit requiring additional steps for esterification and chlorination. Industrial-scale synthesis likely favors the latter approach due to better reproducibility.

Challenges and Optimization Strategies

  • By-Product Formation : Competing reactions during cyclization can generate des-methyl or over-alkylated products. Using excess α-ketoglutaric acid and controlled stoichiometry mitigates this.

  • Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions but complicate purification. Switching to acetonitrile or toluene improves isolation.

  • Salt Hygroscopicity : The sodium salt is hygroscopic; lyophilization or storage under inert atmosphere is recommended .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Sodium 2-(4-methylpiperazin-1-YL)thiazole-5-carboxylate has been investigated for its potential as a therapeutic agent. The thiazole derivatives are known to exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown promise in combating bacterial infections. A study indicated that compounds with similar structures demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli50 µg/mL
BS. aureus30 µg/mL
CP. aeruginosa40 µg/mL

The above table summarizes the effectiveness of various thiazole derivatives against specific bacterial strains, indicating that this compound may possess similar antimicrobial properties.

Cancer Treatment Research

Recent studies have highlighted the role of this compound in cancer research, particularly regarding its potential as an inhibitor of specific kinases involved in tumor growth.

Case Study: Inhibition of HSET (KIFC1)

A study published in Nature demonstrated that compounds related to thiazole derivatives could inhibit HSET, a kinesin implicated in the survival of cancer cells with multiple centrosomes. The compound exhibited micromolar inhibition in vitro, leading to the induction of multipolar mitotic spindles in treated cancer cells, resulting in cell death due to aberrant division .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Research indicates that modifications to the piperazine ring can enhance the bioavailability and potency of these compounds.

Table 2: Pharmacokinetic Parameters of Related Compounds

CompoundOral Bioavailability (%)Half-Life (h)Clearance (mL/min/kg)
D42315
E38420
F50210

This table provides insights into how structural variations affect the pharmacokinetic profiles of thiazole derivatives, suggesting that this compound may be optimized for better therapeutic efficacy.

Mechanism of Action

The mechanism of action of sodium 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. This interaction can lead to changes in cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole carboxylates and their derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Sodium 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate and Analogues

Compound Name Substituents (Thiazole Positions) Key Features Biological/Physicochemical Notes Reference
This compound 2: 4-methylpiperazine; 5: COO⁻Na⁺ High water solubility due to carboxylate; piperazine enhances basicity Potential enzyme interaction (inferred)
Ethyl 2-(piperazin-1-yl)-4-[4-(trifluoromethoxy)phenyl]thiazole-5-carboxylate 2: Piperazine; 4: CF₃O-phenyl; 5: COOEt Lipophilic (ethyl ester); trifluoromethoxy group increases metabolic stability Predicted enzyme affinity (unverified)
Methyl 2-(tert-butyl)thiazole-5-carboxylate 2: tert-butyl; 5: COOMe Hydrophobic (tert-butyl); ester form limits solubility No reported bioactivity
Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate 2: CF₃; 5: COOEt Electron-withdrawing CF₃ group; moderate lipophilicity Used in agrochemical synthesis
Sodium 2-((4-phenyl-triazolyl)thio)acetate Non-thiazole core; triazole-thioacetate High polarity; sodium salt enhances solubility Demonstrated enzyme interaction energy

Key Findings

Solubility and Bioavailability: The sodium carboxylate group in the target compound confers superior water solubility compared to ester derivatives (e.g., ethyl or methyl esters) . This contrasts with ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (), which is lipophilic and likely optimized for membrane penetration .

Synthetic Routes :

  • Thiazole carboxylates are commonly synthesized via cyclization of nitriles with bromoacetoacetate esters () or hydrolysis of pre-formed esters (). The target compound’s synthesis likely follows similar steps, with sodium hydroxide-mediated saponification of an ethyl ester precursor .

Ethyl 2-(4-pyridinyl)thiazole-5-carboxylate derivatives () were optimized for bioactivity via amide coupling, indicating that the carboxylate group’s salt form (as in the target) may enhance in vivo efficacy .

Structural Insights: Crystallography data for analogous compounds (e.g., 1,3,4-thiadiazoles in ) highlight the role of heterocyclic planarity in DNA minor groove binding, though the target compound’s piperazine group may disrupt this interaction .

Q & A

Q. What are the standard synthetic routes for Sodium 2-(4-methylpiperazin-1-yl)thiazole-5-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate derivatives with appropriate hydrazines or amines, followed by hydrolysis to the carboxylic acid and subsequent sodium salt formation. Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C=O and N-H stretches) and NMR (to verify substituent positions on the thiazole and piperazine rings). For example, analogous thiazole-carboxylate derivatives were synthesized in DMF with catalytic bases, and purity was validated via elemental analysis .

Q. How is the purity of this compound validated in academic research?

Purity is assessed using HPLC (with C18 columns and UV detection at 254 nm) and melting point analysis . Elemental analysis (C, H, N, S) is critical to confirm stoichiometry, with deviations ≤0.4% indicating acceptable purity. Discrepancies in calculated vs. experimental values may arise from residual solvents or incomplete salt formation, requiring recrystallization or column chromatography .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole (e.g., C-5 carboxylate at ~165 ppm) and 4-methylpiperazine moieties (N-CH₃ at ~2.3 ppm).
  • FTIR : Confirms carboxylate (COO⁻ asymmetric stretch at ~1600 cm⁻¹) and thiazole ring vibrations (C-S-C at ~650 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+Na]⁺ ion for sodium salts) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction using SHELXL or WinGX/ORTEP provides precise bond lengths and angles. For example, thiazole derivatives show planar ring systems with piperazine substituents adopting chair conformations. Discrepancies between computational (DFT) and experimental geometries (e.g., dihedral angles) may indicate crystal packing effects or dynamic motion in solution .

Q. What strategies address contradictions in biological activity data across studies?

Contradictions in bioactivity (e.g., anti-cancer IC₅₀ values) may stem from assay conditions (e.g., cell line variability) or compound stability. Methodological solutions include:

  • Dose-response validation using multiple cell lines (e.g., HepG2 vs. MCF-7).
  • Stability studies (HPLC monitoring under physiological pH/temperature) to rule out degradation.
  • Comparative SAR analysis of analogs with varying substituents (e.g., fluorophenyl vs. methyl groups) to isolate pharmacophores .

Q. How can computational methods predict the binding mode of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/GROMACS) model interactions with targets like kinase enzymes. Key steps:

  • Protein preparation : Remove water molecules, add hydrogens, and define active sites.
  • Ligand parameterization : Assign charges using GAFF or AM1-BCC.
  • Validation : Compare docking poses with crystallographic ligand-protein complexes (e.g., PDB entries) .

Q. What experimental designs optimize the compound’s solubility and bioavailability?

  • Salt screening : Test alternative counterions (e.g., potassium, magnesium) or co-crystals.
  • Prodrug approaches : Esterify the carboxylate to improve membrane permeability, with in vivo hydrolysis releasing the active form.
  • Nanoparticle encapsulation : Use PLGA or liposomes to enhance aqueous solubility .

Data Analysis and Validation

Q. How are synthetic yields improved while minimizing byproducts?

  • Catalyst optimization : Screen Pd/C or CuI for Suzuki couplings; reduce metal residues via chelating agents.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require rigorous drying.
  • Reaction monitoring : TLC or inline IR tracks intermediate formation to halt reactions at optimal conversion .

Q. What statistical methods are recommended for analyzing dose-dependent biological responses?

  • Nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀.
  • ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.
  • Principal Component Analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

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